molecular formula C13H11N3O3 B10957363 (2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-nitro-1-phenylprop-2-en-1-one

(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-nitro-1-phenylprop-2-en-1-one

Cat. No.: B10957363
M. Wt: 257.24 g/mol
InChI Key: BKAZAFBUAJQURM-KPKJPENVSA-N
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Description

(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-nitro-1-phenylprop-2-en-1-one is an organic compound with a complex structure that includes a pyrazole ring, a nitro group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-nitro-1-phenylprop-2-en-1-one typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with nitroacetophenone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-nitro-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-nitro-1-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of (2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-nitro-1-phenylprop-2-en-1-one involves its interaction with molecular targets in biological systems. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1H-pyrazol-4-yl)-2-nitro-1-phenylprop-2-en-1-one: Lacks the methyl group on the pyrazole ring.

    (2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-nitro-1-(4-methylphenyl)prop-2-en-1-one: Has a methyl group on the phenyl ring.

Uniqueness

(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-nitro-1-phenylprop-2-en-1-one is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

(E)-3-(1-methylpyrazol-4-yl)-2-nitro-1-phenylprop-2-en-1-one

InChI

InChI=1S/C13H11N3O3/c1-15-9-10(8-14-15)7-12(16(18)19)13(17)11-5-3-2-4-6-11/h2-9H,1H3/b12-7+

InChI Key

BKAZAFBUAJQURM-KPKJPENVSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C(\C(=O)C2=CC=CC=C2)/[N+](=O)[O-]

Canonical SMILES

CN1C=C(C=N1)C=C(C(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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